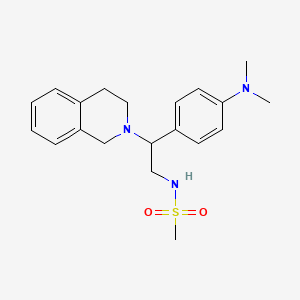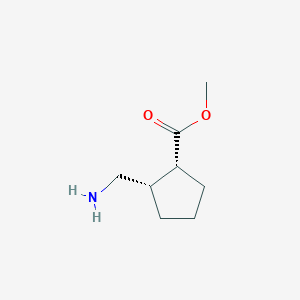
Methyl (1R,2S)-2-(aminomethyl)cyclopentane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (1R,2S)-2-(aminomethyl)cyclopentane-1-carboxylate, also known as MAPC, is a cyclic amino acid derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. MAPC belongs to the class of non-proteinogenic amino acids, which are not naturally occurring in the human body.
Applications De Recherche Scientifique
Methyl (1R,2S)-2-(aminomethyl)cyclopentane-1-carboxylate has been shown to exhibit a wide range of potential therapeutic applications, including neuroprotection, cardioprotection, and anti-inflammatory effects. Studies have demonstrated that this compound can protect against ischemic brain injury and reduce inflammation in animal models of multiple sclerosis and rheumatoid arthritis. Additionally, this compound has been shown to improve cardiac function in animal models of heart failure.
Mécanisme D'action
The exact mechanism of action of Methyl (1R,2S)-2-(aminomethyl)cyclopentane-1-carboxylate is not fully understood, but it is thought to involve the activation of cellular pathways that promote cell survival and reduce inflammation. This compound has been shown to activate the Akt and ERK signaling pathways, which promote cell survival and inhibit apoptosis. Additionally, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which contribute to the pathogenesis of many inflammatory diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the promotion of cell survival, inhibition of apoptosis, and reduction of inflammation. Additionally, this compound has been shown to improve cardiac function and reduce infarct size in animal models of heart failure. This compound has also been shown to improve motor function and reduce inflammation in animal models of multiple sclerosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Methyl (1R,2S)-2-(aminomethyl)cyclopentane-1-carboxylate in lab experiments is its relative ease of synthesis, which allows for large-scale production of the compound. Additionally, this compound has been shown to be relatively stable and non-toxic, making it a safe and reliable compound to work with in a laboratory setting. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.
Orientations Futures
There are several future directions for research on Methyl (1R,2S)-2-(aminomethyl)cyclopentane-1-carboxylate, including the investigation of its potential therapeutic applications in other disease states, such as stroke and traumatic brain injury. Additionally, further research is needed to elucidate the exact mechanism of action of this compound and to identify potential drug targets for the compound. Finally, the development of more efficient and effective synthesis methods for this compound could lead to increased availability of the compound for research purposes.
Méthodes De Synthèse
The synthesis of Methyl (1R,2S)-2-(aminomethyl)cyclopentane-1-carboxylate involves the reaction of cyclopentene with formaldehyde and ammonia to form 2-(aminomethyl)cyclopentanone, which is then reacted with methyl chloroformate to yield this compound. This process is relatively simple and can be carried out in a laboratory setting using standard equipment.
Propriétés
IUPAC Name |
methyl (1R,2S)-2-(aminomethyl)cyclopentane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-11-8(10)7-4-2-3-6(7)5-9/h6-7H,2-5,9H2,1H3/t6-,7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIGIXTPUHJVGNC-RNFRBKRXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC1CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCC[C@@H]1CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(azepan-1-yl)-N-benzyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2931798.png)
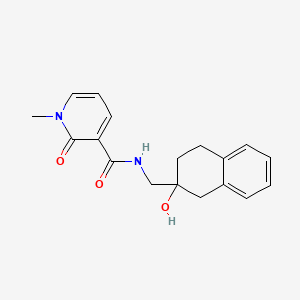
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[1-(trifluoromethyl)cyclobutyl]acetic acid](/img/structure/B2931801.png)
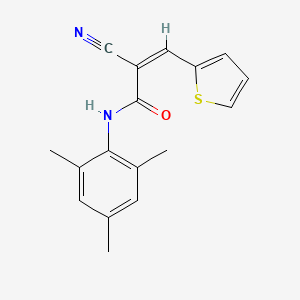
![2-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2931803.png)
![1-[(methylcarbamoyl)amino]-1-oxopropan-2-yl 4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B2931805.png)
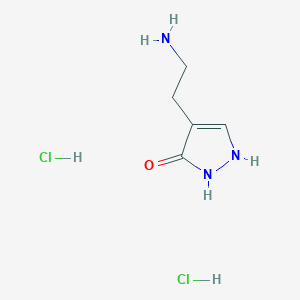
![N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2931807.png)
![4-[(2,6-Dichlorophenyl)sulfanyl]-3-methylisoxazolo[5,4-d]pyrimidine](/img/structure/B2931810.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-5-methylthiophene-2-sulfonamide](/img/structure/B2931812.png)
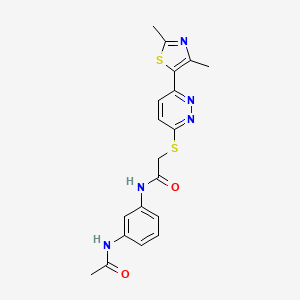
![(2E)-3-[(4-bromo-2-fluorophenyl)amino]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2931817.png)
